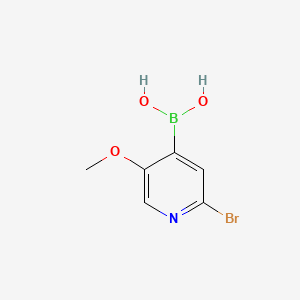

(2-Bromo-5-methoxypyridin-4-yl)boronic acid

描述

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns that reflect the unique electronic environment of each atom within the molecule. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to the aromatic protons on the pyridine ring, with the proton at the 3-position appearing as a singlet due to the absence of adjacent protons. The methoxy group protons manifest as a sharp singlet typically observed between 3.8 and 4.0 parts per million, consistent with protons attached to an oxygen atom adjacent to an aromatic system.

The boronic acid protons appear as a characteristic broad signal, often exhibiting rapid exchange with deuterated solvents, which serves as a diagnostic feature for confirming the presence of the boronic acid functionality. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the pyridine carbon atoms displaying chemical shifts characteristic of their electronic environment and substitution patterns. The methoxy carbon typically appears around 53-54 parts per million, while the carbon atoms bearing substituents show predictable downfield shifts reflecting the electron-withdrawing or electron-donating nature of the attached groups.

Boron-11 Nuclear Magnetic Resonance spectroscopy offers valuable insights into the boron environment, with the boronic acid boron typically resonating as a broad signal due to quadrupolar relaxation effects. The chemical shift of the boron nucleus provides information about the electronic environment and potential complexation with other molecules or solvent systems.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation of this compound. The boronic acid functionality exhibits distinctive stretching vibrations corresponding to the boron-oxygen bonds, typically observed in the region between 1300 and 1400 wavenumbers. The hydroxyl groups attached to boron display broad absorption bands in the 3200-3600 wavenumber range, often appearing as overlapping peaks due to hydrogen bonding interactions.

The pyridine ring system contributes characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, while the carbon-nitrogen stretching of the pyridine nucleus appears around 1580 wavenumbers. The methoxy group provides diagnostic absorption bands corresponding to carbon-hydrogen stretching around 2950-3000 wavenumbers and carbon-oxygen stretching near 1250 wavenumbers. The carbon-bromine bond exhibits characteristic absorption in the lower frequency region, typically around 600-700 wavenumbers.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and offering detailed information about the aromatic ring breathing modes and skeletal vibrations of the pyridine system. The combination of infrared and Raman spectroscopic data enables comprehensive vibrational analysis and confident structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that aid in structural elucidation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 231, consistent with the calculated molecular weight, often accompanied by isotope peaks reflecting the natural abundance of bromine isotopes. The bromine isotope pattern creates a distinctive doublet separated by two mass units, providing immediate confirmation of bromine presence within the molecule.

Characteristic fragmentation pathways include loss of the boronic acid functionality, typically observed as loss of 43 mass units corresponding to B(OH)2, resulting in a fragment at mass-to-charge ratio 188. Sequential loss of the methoxy group generates additional diagnostic fragments, while the pyridine ring system exhibits stability under standard ionization conditions, often appearing as a stable fragment in the mass spectrum. The base peak frequently corresponds to the loss of both boronic acid and methoxy functionalities, leaving the bromopyridine core as the most stable charged species.

Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation studies that reveal the connectivity between different molecular fragments and confirm the proposed structure. These fragmentation studies are particularly valuable for distinguishing between isomeric compounds and ensuring proper identification of the specific substitution pattern.

Thermodynamic Stability and Solubility Profiles

The thermodynamic stability of this compound is influenced by several structural factors, including the electron-withdrawing effect of the bromine substituent and the stabilizing influence of the methoxy group on the pyridine ring system. Storage recommendations typically specify inert atmosphere conditions with temperatures below -20 degrees Celsius to maintain chemical integrity and prevent decomposition or hydrolysis of the boronic acid functionality. The compound demonstrates reasonable thermal stability under ambient conditions but may undergo gradual decomposition upon prolonged exposure to moisture or elevated temperatures.

Solubility characteristics reflect the amphiphilic nature of the molecule, with the polar boronic acid and methoxy groups conferring moderate water solubility while the aromatic pyridine ring and bromine substituent contribute to organic solvent compatibility. The compound exhibits limited solubility in non-polar solvents but demonstrates enhanced dissolution in polar aprotic solvents such as dimethyl sulfoxide and acetone. Aqueous solubility is pH-dependent due to the ionizable nature of the boronic acid functionality, with increased solubility observed under basic conditions where the boronic acid exists in its anionic tetrahedral form.

| Solvent System | Solubility Behavior | Temperature Dependence |

|---|---|---|

| Water | Limited, pH-dependent | Increases with temperature |

| Dimethyl sulfoxide | High solubility | Minimal temperature effect |

| Acetone | Moderate solubility | Slight increase with warming |

| Hexane | Poor solubility | Negligible temperature effect |

The compound's hygroscopic nature necessitates careful storage under anhydrous conditions to prevent hydrolysis and maintain analytical purity. Stability studies indicate that the compound remains chemically stable for extended periods when stored appropriately, but may undergo slow decomposition in the presence of strong acids or bases.

Acid-Base Behavior and Tautomeric Equilibria

The acid-base behavior of this compound is primarily governed by the boronic acid functionality, which exhibits characteristic Lewis acid properties with typical pKa values falling within the range of 4 to 10, depending on the electronic environment created by the substituents on the pyridine ring. The electron-withdrawing bromine substituent at the 2-position decreases the pKa value relative to unsubstituted pyridine boronic acids, making the compound more acidic due to stabilization of the conjugate base. Conversely, the electron-donating methoxy group at the 5-position partially counteracts this effect, resulting in a balanced electronic environment that modulates the overall acidity.

At physiological pH values, the compound predominantly exists in its protonated, uncharged trigonal form, but undergoes conversion to the anionic tetrahedral form at pH values exceeding its pKa. This pH-dependent equilibrium significantly influences the compound's reactivity, solubility, and potential biological interactions. The equilibrium between ionized and unionized forms depends critically on the difference between solution pH and the compound's pKa value, with the tetrahedral anionic form becoming predominant under basic conditions.

Tautomeric equilibria involving the boronic acid functionality represent another important aspect of the compound's behavior in solution. The boronic acid group can exist in equilibrium between trigonal and tetrahedral forms, with the relative populations influenced by pH, temperature, and the presence of coordinating species. The electron-withdrawing bromine substituent stabilizes the trigonal form by reducing electron density at the boron center, while the methoxy group provides electron density that can facilitate formation of the tetrahedral form under appropriate conditions.

属性

IUPAC Name |

(2-bromo-5-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSULHVJKCOJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1OC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657191 | |

| Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-48-7 | |

| Record name | (2-Bromo-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of the compound 2-Bromo-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The 2-Bromo-5-methoxypyridine-4-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation. In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the boronic acid group of the compound is transferred from boron to palladium.

Biochemical Pathways

The compound 2-Bromo-5-methoxypyridine-4-boronic acid affects the Suzuki–Miyaura cross-coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway include the formation of new carbon–carbon bonds.

Result of Action

The molecular and cellular effects of the action of 2-Bromo-5-methoxypyridine-4-boronic acid are primarily related to the formation of new carbon–carbon bonds. This occurs as a result of the Suzuki–Miyaura cross-coupling reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-methoxypyridine-4-boronic acid. For instance, the yield of the cross-coupled product in the Suzuki–Miyaura reaction can be increased by slow-release and thus low concentration of boronic acid

生物活性

(2-Bromo-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the synthesis of biologically active compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈BBrN₂O₂

- Molecular Weight : 231.84 g/mol

- CAS Number : 1072952-48-7

The biological activity of this compound is primarily linked to its role in the Suzuki-Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with various molecular targets through:

- Oxidative Addition : The boronic acid undergoes oxidative addition to form a palladium-boron complex.

- Transmetalation : This step involves the transfer of the aryl or vinyl group from palladium to boron, facilitating the formation of new carbon-carbon bonds.

These processes are essential for synthesizing enzyme inhibitors and receptor modulators, making the compound valuable in pharmaceutical research.

Table 1: Summary of Biological Activities and Mechanisms

Research Examples

- Anticancer Studies : A study demonstrated that a related boronic acid derivative inhibited cell proliferation at nanomolar concentrations by inducing G2/M phase arrest in U266 cells .

- Antimicrobial Testing : Compounds synthesized from this compound showed effective inhibition against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Enzyme Modulation : The compound has been used to create selective inhibitors for enzymes involved in metabolic pathways, showcasing its role as a significant intermediate in drug development .

相似化合物的比较

Substituent Effects on Electronic Properties and pKa

The acidity (pKa) of boronic acids is critical for their reactivity and application suitability. Substituents on the aromatic ring modulate pKa through inductive and resonance effects:

- Bromine (Br) : As an EWG, Br increases the Lewis acidity of boron by stabilizing the conjugate base (boronate), lowering pKa .

- Methoxy (OMe) : The OMe group donates electron density via resonance, counteracting the electron-withdrawing effect of Br. This balance may result in a pKa closer to physiological pH, enhancing utility in biomedical contexts .

Key Comparisons :

(2-Chloro-5-methoxypyridin-4-yl)boronic Acid (CAS: 1072945-98-2): Replacing Br with chlorine (Cl) reduces steric bulk but maintains similar electronic effects. Cl has a weaker EWG effect than Br, leading to slightly higher pKa and lower Lewis acidity .

(2-Bromo-5-fluoropyridin-4-yl)boronic Acid (CAS: 1072951-43-9): Fluorine (F) is a stronger EWG than Br, but its smaller size may reduce through-space stabilization. Experimental data suggest F-substituted boronic acids exhibit pKa values comparable to Br analogs due to competing electronic and spatial effects .

(5-Chloro-2-methoxypyridin-4-yl)boronic Acid (CAS: 475275-69-5): Chlorine at position 5 (instead of Br at position 2) alters the electronic landscape. The proximity of Cl to the boron center may amplify its EWG effect, further lowering pKa compared to the target compound .

Reactivity in Cross-Coupling and Esterification

Boronic acids participate in Suzuki-Miyaura coupling and form esters with diols. Reactivity depends on boron’s Lewis acidity and steric accessibility:

- Suzuki Coupling : The Br substituent in this compound may enhance oxidative addition in palladium-catalyzed reactions compared to Cl or F analogs, though this is contingent on the partner aryl halide .

- Boronic Ester Formation : The Br and OMe substituents may slow esterification kinetics due to steric hindrance, whereas smaller substituents (e.g., F) enable faster equilibrium establishment .

Comparative Data Table

准备方法

Catalytic Borylation of 5-Bromo-2-methoxypyridine

One of the most efficient and industrially relevant methods involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron under carbonate catalysis at mild temperatures (20–30°C). This process generates 2-methoxypyridine-5-boronic acid pinacol ester as an intermediate without the need for isolation, which can then be converted to the free boronic acid derivative or further functionalized.

-

- Catalyst: Carbonate salts such as potassium carbonate (K₂CO₃) preferred.

- Solvents: Dimethylformamide (DMF), toluene, or dioxane.

- Molar ratios: Bis(pinacolato)diboron to 5-bromo-2-methoxypyridine is typically between 1.0:1.0 and 2.0:1.0, with an optimum around 1.3:1.0.

- Carbonate catalyst loading: 1–5% by weight, preferably 2.5%.

- Temperature: 20–30°C.

-

- Mild reaction conditions.

- Avoids isolation of intermediate boronate ester.

- Suitable for scale-up and industrial production.

$$

\text{5-bromo-2-methoxypyridine} + \text{bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3]{20-30^\circ C} \text{2-methoxypyridine-5-boronic acid pinacol ester}

$$

This intermediate can then be transformed into the desired (2-Bromo-5-methoxypyridin-4-yl)boronic acid or used directly in coupling reactions.

Directed Lithiation Followed by Boronation

Another method involves the lithiation of 2-methoxy-5-bromopyridine at the 4-position using lithium diisopropylamide (LDA) at low temperatures (−78°C) in tetrahydrofuran (THF), followed by quenching with triisopropyl borate to introduce the boronic acid group.

-

- Base: LDA.

- Solvent: THF.

- Temperature: −78°C for lithiation.

- Boron source: Triisopropyl borate.

- Workup: Acidification to pH ~4 with aqueous hydrobromic acid (HBr) to precipitate the boronic acid.

-

- High regioselectivity due to directed ortho-lithiation.

- Allows access to boronic acid at the 4-position of the pyridine ring.

-

- Requires cryogenic conditions.

- Sensitive to moisture and air.

This method is well-suited for laboratory-scale synthesis and for preparing boronic acids that are difficult to access via direct borylation.

Multi-Step Catalytic Processes via Boronate Ester Intermediates

Some patented processes describe a two-step reaction sequence starting from 5-bromo-2-methoxypyridine:

- Formation of the boronate ester intermediate via reaction with bis(pinacolato)diboron under carbonate catalysis.

- Subsequent reaction of this intermediate with a 2-halopyridine (chlorine, bromine, or iodine substituted) under similar catalytic conditions to form complex pyridinyl derivatives.

This approach allows the synthesis of boronic acid derivatives with additional substitution or coupling partners without isolating intermediates, improving efficiency and reducing costs.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Boron Source | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Borylation | 5-bromo-2-methoxypyridine | Bis(pinacolato)diboron | K₂CO₃ catalyst, DMF/toluene, 20–30°C | Mild, scalable, no intermediate isolation | Requires catalyst optimization |

| Directed Lithiation + Boronation | 2-methoxy-5-bromopyridine | Triisopropyl borate | LDA, THF, −78°C | High regioselectivity, direct boronation | Cryogenic, moisture sensitive |

| Multi-step Catalytic Sequence | 5-bromo-2-methoxypyridine + 2-halopyridine | Bis(pinacolato)diboron | Carbonate catalysis, mild temp | Efficient multi-step, no isolation | More complex reaction setup |

Research Findings and Industrial Relevance

- The catalytic borylation method using bis(pinacolato)diboron and carbonate catalysts is favored for industrial production due to its mild conditions, cost-effectiveness, and scalability.

- Directed lithiation is primarily used in research laboratories for regioselective functionalization when catalyst systems are unavailable or unsuitable.

- The boronate ester intermediates formed in catalytic processes are stable and can be used directly in further coupling reactions, reducing purification steps and improving overall yield.

- Solvent choice (DMF preferred) and precise control of molar ratios and catalyst loading significantly influence the yield and purity of the boronic acid product.

常见问题

Basic Questions

Q. How is (2-Bromo-5-methoxypyridin-4-yl)boronic acid synthesized, and what are the key considerations in its purification?

- Synthesis : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or halogen exchange reactions. Aromatic boronic acids often require precursor aryl halides (e.g., bromopyridine derivatives) and palladium-catalyzed borylation. For lab-scale synthesis, intermediates like pinacol esters are used to stabilize the boronic acid group during multi-step reactions .

- Purification : Due to boronic acids' sensitivity to protodeborylation and hydration, purification involves recrystallization in aprotic solvents (e.g., THF or DCM) under inert atmospheres. Column chromatography with silica gel modified with triethylamine can minimize decomposition .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR are critical. NMR chemical shifts (~30 ppm for trigonal BO forms) confirm boronic acid identity, while NMR resolves substituents (e.g., methoxy and bromine positions) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) provides definitive structural confirmation, especially for verifying regiochemistry and boron hybridization .

- Mass Spectrometry : MALDI-MS or ESI-MS with prior derivatization (e.g., diol esterification) prevents boroxine formation, enabling accurate mass determination .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diol-containing biomolecules be quantitatively analyzed?

- Stopped-Flow Kinetics : Rapid mixing techniques measure on/off rates (, ) for diol binding. Fluorescence quenching or SPR (surface plasmon resonance) tracks real-time interactions. For example, kon values for fructose binding are typically >10 Ms, correlating with thermodynamic affinity .

- Buffer Optimization : Phosphate buffers (pH 7–9) enhance binding specificity by stabilizing the boronate-diol tetrahedral complex. Competing anions (e.g., citrate) should be avoided to minimize interference .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture studies?

- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions. Secondary interactions (e.g., electrostatic) are minimized using low-ionic-strength buffers .

- Elution Protocols : Competitive displacement with sorbitol or high-pH borate buffers (pH >10) ensures gentle release of captured glycoproteins without denaturation .

Q. How does the substitution pattern of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Electronic Effects : The electron-withdrawing bromine and methoxy groups polarize the pyridine ring, enhancing electrophilicity at the boron-bound carbon. This increases cross-coupling efficiency with aryl halides .

- Steric Considerations : Ortho-substituents (e.g., methoxy) may hinder catalyst access, requiring bulky ligands (e.g., SPhos) to accelerate transmetalation .

Q. What computational approaches are employed to predict the binding affinity of this compound derivatives with therapeutic targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with proteins like proteasomes or tubulin. The boronic acid moiety often acts as a transition-state analog, mimicking enzymatic substrates .

- QM/MM Simulations : Hybrid quantum-mechanical/molecular-mechanical methods evaluate boron-diol bond formation energetics, guiding rational design of high-affinity analogs .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。